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Compound of Interest

Compound Name: MRS2279 diammonium

Cat. No.: B1676834 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the P2Y1 receptor selectivity of MRS2279
diammonium, a potent and selective antagonist. The information presented herein is intended

to support researchers, scientists, and drug development professionals in their understanding

and utilization of this important pharmacological tool.

Core Compound Profile
MRS2279 is a selective and high-affinity competitive antagonist of the P2Y1 receptor.[1][2][3]

The diammonium salt form of MRS2279 is often utilized due to its enhanced water solubility

and stability compared to the free acid form. At equivalent molar concentrations, both forms

exhibit comparable biological activity.[4][5]

Quantitative Selectivity Profile
The selectivity of MRS2279 for the P2Y1 receptor has been quantified through various in vitro

assays. The following tables summarize the key quantitative data, providing a clear comparison

of its affinity and inhibitory activity.

Table 1: Binding Affinity and Inhibitory Constants for MRS2279 at the P2Y1 Receptor
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Parameter Value Cell/Tissue System Reference

Ki 2.5 nM - [1][2][3][4][5]

Ki 13 nM
P2Y1-R expressing

Sf9 cell membranes
[6][7]

IC50 51.6 nM - [1][2][3][4][5]

pKB 8.05

Human blood platelets

(ADP-induced

aggregation)

[1][2][3][4][5]

pKb 7.75

Turkey erythrocyte

membranes (2-

MeSADP-stimulated

inositol phosphate

formation)

[4][5]

pKb 8.10
1321N1 human

astrocytoma cells
[4][5]

Kd 8 nM
P2Y1-R expressed in

Sf9 membranes
[6][7]

Kd 4–8 nM

CHO or 1321N1

human astrocytoma

cells stably expressing

human P2Y1-R

[6][7]

Kd 16 nM

Out-dated human

platelets and rat brain

membranes

[6][7]

Table 2: Selectivity of MRS2279 Against Other P2Y Receptor Subtypes
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P2Y Receptor Subtype Activity of MRS2279 Reference

P2Y2
No effect on activation by

cognate agonists
[1][3][4][5]

P2Y4
No effect on activation by

cognate agonists
[1][3][4][5]

P2Y6
No effect on activation by

cognate agonists
[1][3][4][5]

P2Y11
No effect on activation by

cognate agonists
[1][3][4][5]

P2Y12

Fails to block nucleotide

signaling; No ability to block

ADP action through the

Gi/adenylyl cyclase linked

pathway

[1][3][4][5]

Signaling Pathway and Mechanism of Action
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq

class of G proteins.[4][8] Upon activation by its endogenous agonist, adenosine diphosphate

(ADP), the P2Y1 receptor initiates a signaling cascade that leads to the activation of

phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol

(DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of

intracellular calcium (Ca2+), which is a key event in many cellular responses, including platelet

aggregation.[8]

MRS2279 acts as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same

site as the endogenous agonist ADP but does not activate the receptor. By occupying the

binding site, MRS2279 prevents ADP from binding and initiating the downstream signaling

cascade, thereby inhibiting P2Y1-mediated cellular responses.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22686487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4358762/
https://www.researchgate.net/figure/P2Y1-R-constitutively-activates-Gq-protein-dependent-signaling-in-HEK293T-cells-a_fig1_367761954
https://pmc.ncbi.nlm.nih.gov/articles/PMC4367814/
https://pubmed.ncbi.nlm.nih.gov/22686487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4358762/
https://www.researchgate.net/figure/P2Y1-R-constitutively-activates-Gq-protein-dependent-signaling-in-HEK293T-cells-a_fig1_367761954
https://pmc.ncbi.nlm.nih.gov/articles/PMC4367814/
https://pubmed.ncbi.nlm.nih.gov/22686487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4358762/
https://www.researchgate.net/figure/P2Y1-R-constitutively-activates-Gq-protein-dependent-signaling-in-HEK293T-cells-a_fig1_367761954
https://pmc.ncbi.nlm.nih.gov/articles/PMC4367814/
https://pubmed.ncbi.nlm.nih.gov/22686487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4358762/
https://www.researchgate.net/figure/P2Y1-R-constitutively-activates-Gq-protein-dependent-signaling-in-HEK293T-cells-a_fig1_367761954
https://pmc.ncbi.nlm.nih.gov/articles/PMC4367814/
https://pubmed.ncbi.nlm.nih.gov/22686487/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4358762/
https://www.researchgate.net/figure/P2Y1-R-constitutively-activates-Gq-protein-dependent-signaling-in-HEK293T-cells-a_fig1_367761954
https://pmc.ncbi.nlm.nih.gov/articles/PMC4367814/
https://www.researchgate.net/figure/P2Y1-R-constitutively-activates-Gq-protein-dependent-signaling-in-HEK293T-cells-a_fig1_367761954
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890698/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890698/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extracellular Space

Cell Membrane Intracellular Space
ADP

P2Y1 Receptor

Binds & Activates

MRS2279
Binds & Blocks

Gq Protein
Activates Phospholipase C

(PLC)

Activates
PIP2

Hydrolyzes
IP3

 
Ca²⁺ Release

Triggers

Click to download full resolution via product page

Caption: P2Y1 Receptor Signaling Pathway and MRS2279 Inhibition.

Experimental Protocols
Detailed methodologies for key experiments used to characterize the P2Y1 receptor selectivity

of MRS2279 are provided below.

Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the P2Y1 receptor and the

ability of a test compound (e.g., MRS2279) to displace it.
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Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol:

Membrane Preparation: Prepare cell membranes from a system expressing the human P2Y1

receptor (e.g., Sf9 insect cells or CHO cells).[6][7]

Incubation: In a 96-well plate, combine the cell membranes (5-20 µg of protein) with a

constant concentration of a suitable radioligand (e.g., [³H]MRS2279).[2] Add varying

concentrations of unlabeled MRS2279. For determination of non-specific binding, include a

high concentration of a known P2Y1 antagonist.[2]

Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C)

for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]
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Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell

harvester to separate the membrane-bound radioligand from the free radioligand.[2]

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound

radioligand.[2]

Quantification: Dry the filters and add a scintillation cocktail. Measure the radioactivity using

a scintillation counter.[2]

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Plot the percentage of specific binding against the logarithm of the

concentration of MRS2279 to determine the IC50 value. The Ki value can then be calculated

using the Cheng-Prusoff equation.

Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the agonist-induced

increase in intracellular calcium concentration.
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Caption: Experimental Workflow for Calcium Mobilization Assay.

Protocol:

Cell Culture: Plate cells stably or transiently expressing the P2Y1 receptor in a 96-well or

384-well black-walled, clear-bottom microplate and culture overnight.

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate for approximately

60 minutes at 37°C.[2]
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Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.[2]

Antagonist Incubation: Add varying concentrations of MRS2279 to the wells and incubate for

a specified period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[2]

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader.

Measure the baseline fluorescence, then inject a P2Y1 agonist (e.g., ADP or 2-MeSADP) at

a concentration that elicits a submaximal response (e.g., EC80). Immediately begin

recording the fluorescence signal over time.

Data Analysis: The increase in fluorescence intensity corresponds to the increase in

intracellular calcium. Determine the inhibitory effect of MRS2279 by comparing the agonist-

induced calcium response in the presence and absence of the antagonist. Plot the

percentage of inhibition against the logarithm of the MRS2279 concentration to calculate the

IC50 value.

Platelet Aggregation Assay
This assay assesses the functional consequence of P2Y1 receptor antagonism by measuring

the inhibition of ADP-induced platelet aggregation.
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Caption: Experimental Workflow for Platelet Aggregation Assay.

Protocol:

Platelet Preparation: Obtain fresh whole blood from healthy donors and prepare platelet-rich

plasma (PRP) by centrifugation. Alternatively, washed platelets can be prepared to remove

other plasma components.

Incubation: Place a sample of the platelet suspension in an aggregometer cuvette at 37°C

with constant stirring. Add varying concentrations of MRS2279 and incubate for a short

period.

Aggregation Induction: Add a fixed concentration of ADP to induce platelet aggregation.
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Measurement: Monitor platelet aggregation by measuring the change in light transmittance

through the platelet suspension over time using an aggregometer. As platelets aggregate,

the suspension becomes clearer, and light transmittance increases.

Data Analysis: The extent of inhibition of aggregation is determined by comparing the

aggregation response in the presence of MRS2279 to the control response with ADP alone.

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of

the MRS2279 concentration.

Conclusion
MRS2279 diammonium is a highly selective and potent competitive antagonist of the P2Y1

receptor. Its well-characterized pharmacological profile, supported by robust quantitative data

and detailed experimental protocols, makes it an invaluable tool for researchers investigating

the physiological and pathophysiological roles of the P2Y1 receptor. The information and

methodologies presented in this guide are intended to facilitate the effective use of MRS2279 in

a variety of research and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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